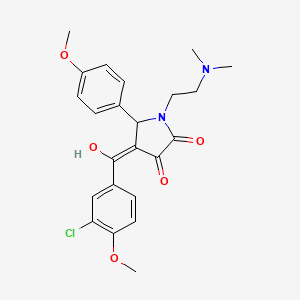![molecular formula C16H19N3OS B2555309 2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 522597-98-4](/img/structure/B2555309.png)
2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a chemical compound with the molecular formula C16H19N3OS. Its average mass is 301.407 Da and its monoisotopic mass is 301.124878 Da .
Synthesis Analysis
The synthesis of thiophene derivatives, which this compound is a part of, has been a topic of interest in recent years. Thiophene-based analogs have been used to improve advanced compounds with a variety of biological effects . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . This structure is essential for the compound’s properties and applications.
Chemical Reactions Analysis
Thiophene derivatives, including this compound, are synthesized through various reactions. One common method involves the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Applications De Recherche Scientifique
Central Nervous System (CNS) Acting Drugs
Heterocycles, including thiophenes, are crucial in developing compounds with potential CNS activity. These compounds may range in effects from treating depression to causing euphoria or convulsions. Specific functional chemical groups, including those found in thiophene derivatives, have been identified as lead molecules for synthesizing new CNS acting drugs, indicating the potential of such compounds in pharmaceutical applications (Saganuwan, 2017).
Antitumor Activity
Imidazole derivatives, including structures similar to the compound of interest, have shown antitumor activities. These compounds, some of which have progressed past preclinical testing, highlight the potential of heterocyclic compounds in cancer treatment. The review on imidazole derivatives and their antitumor activities provides insights into the synthesis of compounds with diverse biological properties, suggesting a pathway for developing novel antitumor drugs (Iradyan et al., 2009).
Carcinogenicity Studies
Studies on heterocyclic aromatic amines (HAAs), including PhIP, reveal their carcinogenic potential in various models, emphasizing the importance of understanding the biological effects and metabolism of such compounds. These insights are crucial for assessing the risks associated with exposure to HAAs and similar compounds, guiding the safety assessment and regulatory control of substances that may pose health risks (Teunissen et al., 2010).
Antitubercular Activity
The modification of isoniazid (INH) structures, including the use of pyridine derivatives, to evaluate their anti-tubercular activity against various strains of Mycobacterium tuberculosis, showcases the versatility of heterocyclic compounds in addressing infectious diseases. Such studies contribute to the rational design of new leads for anti-TB compounds, demonstrating the role of structural diversity in enhancing pharmacological activity (Asif, 2014).
G Protein-Biased Kappa Agonists
The development of G protein-biased kappa agonists, including compounds with heterocyclic structures, for reducing pain and itch while minimizing side effects, highlights the therapeutic potential of these compounds. This research area exemplifies the innovative approaches to drug design and development, focusing on selective receptor activation to improve treatment outcomes (Mores et al., 2019).
Propriétés
IUPAC Name |
2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c17-15-14(12-6-2-1-3-7-13(12)21-15)16(20)19-10-11-5-4-8-18-9-11/h4-5,8-9H,1-3,6-7,10,17H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIDHWUPXWXSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)NCC3=CN=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(2-methoxyphenyl)methyl]cyclohexanecarboxamide](/img/structure/B2555227.png)
![2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B2555230.png)
![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2555232.png)
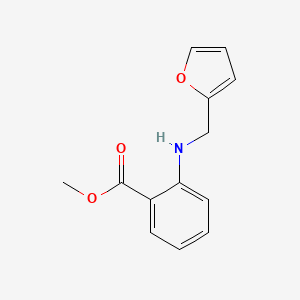
![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2555236.png)

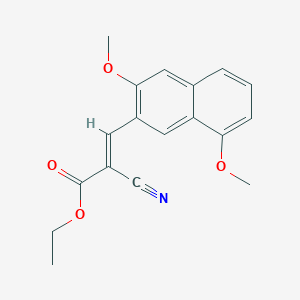
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2555239.png)
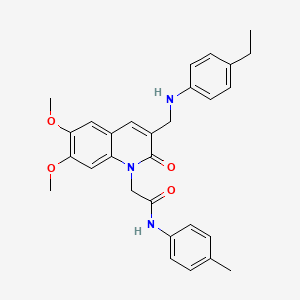
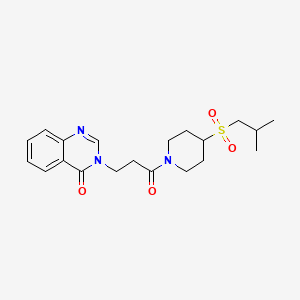
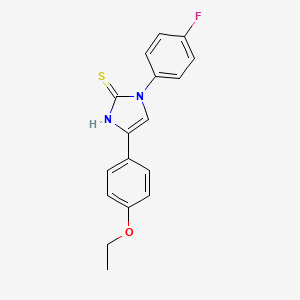
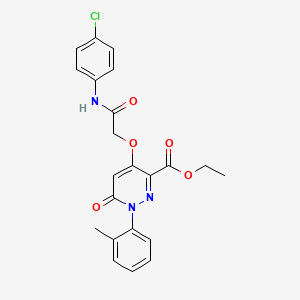
![5-(3-methoxypropyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2555246.png)
